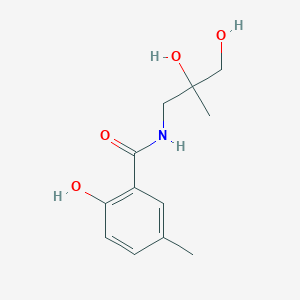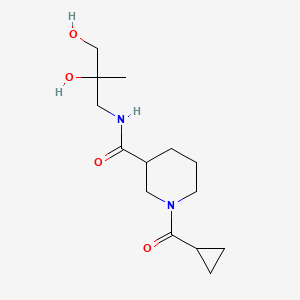![molecular formula C11H23NO2 B7579116 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol, also known as DMCPA, is a chemical compound that has been synthesized for scientific research purposes. It is a chiral molecule that has two enantiomers, R-DMCPA and S-DMCPA, with different biological activities. DMCPA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine and industry.
科学的研究の応用
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been used in various studies to investigate its biological activities, such as its interaction with ion channels, receptors, and enzymes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to modulate the activity of several ion channels, including the transient receptor potential (TRP) channels, the voltage-gated potassium channels, and the nicotinic acetylcholine receptors. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has also been shown to inhibit the activity of several enzymes, including the phosphodiesterases and the monoamine oxidases. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been used in studies of pain, inflammation, epilepsy, depression, and addiction.
作用機序
The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is not fully understood, but it is believed to involve the modulation of ion channels and enzymes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to activate the TRP channels, which are involved in the sensation of pain, temperature, and pressure. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has also been shown to inhibit the phosphodiesterases, which are involved in the regulation of cyclic nucleotides, such as cAMP and cGMP. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to increase the levels of cAMP and cGMP in cells, which may contribute to its biological effects.
Biochemical and physiological effects:
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, antidepressant, and anti-addictive effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce seizures in animal models of epilepsy. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce depressive-like behavior in animal models of depression. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has several advantages for lab experiments, including its high potency, selectivity, and stability. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be selective for certain ion channels and enzymes, which reduces the risk of off-target effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be stable in solution, which allows for long-term storage and use. However, 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has some limitations for lab experiments, including its cost, availability, and potential for abuse. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is a relatively expensive compound to synthesize, which may limit its use in large-scale studies. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is also a controlled substance in some countries, which may restrict its availability for research purposes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has the potential for abuse, which requires careful handling and storage.
将来の方向性
There are several future directions for the research on 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol, including the investigation of its pharmacokinetics and pharmacodynamics, the development of new analogs and derivatives, and the exploration of its potential applications in medicine and industry. The pharmacokinetics and pharmacodynamics of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol need to be further characterized to optimize its dosing and administration. New analogs and derivatives of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol need to be synthesized and tested to improve its potency, selectivity, and stability. The potential applications of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol in medicine and industry need to be explored, such as its use as a painkiller, anti-inflammatory agent, anticonvulsant, antidepressant, or anti-addictive agent. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has potential applications in the development of new materials, such as polymers and surfactants, due to its unique chemical structure.
合成法
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol can be synthesized by the reaction of 3,5-dimethylcyclohexylamine with glycidol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride etherate. The product can be purified by column chromatography or recrystallization. The yield of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and reaction time.
特性
IUPAC Name |
3-[(3,5-dimethylcyclohexyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8-3-9(2)5-10(4-8)12-6-11(14)7-13/h8-14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQZSYZSHKKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
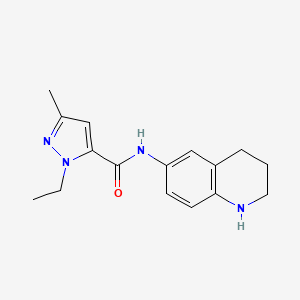
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
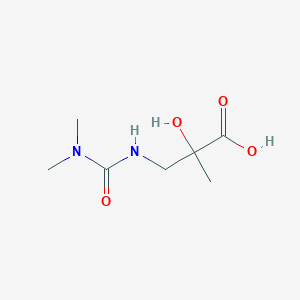
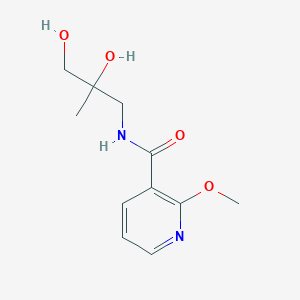
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
